Sintropium

Description

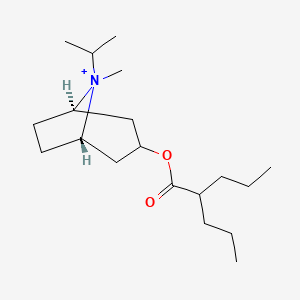

Sintropium is a synthetic quaternary ammonium compound primarily investigated for its anticholinergic properties, particularly in the management of chronic obstructive pulmonary disease (COPD) and asthma. This compound likely functions as a long-acting muscarinic antagonist (LAMA), binding selectively to M1 and M3 muscarinic receptors in bronchial smooth muscles to induce bronchodilation . Its synthesis involves multi-step organic reactions, including quaternization of tertiary amines, as observed in related compounds (see Section 3: Synthesis and Stability) .

Properties

CAS No. |

768313-41-3 |

|---|---|

Molecular Formula |

C19H36NO2+ |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate |

InChI |

InChI=1S/C19H36NO2/c1-6-8-15(9-7-2)19(21)22-18-12-16-10-11-17(13-18)20(16,5)14(3)4/h14-18H,6-13H2,1-5H3/q+1/t16-,17+,18?,20? |

InChI Key |

NCCCVLZKNQKUCJ-ZVBHREPYSA-N |

SMILES |

CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C(C)C |

Isomeric SMILES |

CCCC(CCC)C(=O)OC1C[C@H]2CC[C@@H](C1)[N+]2(C)C(C)C |

Canonical SMILES |

CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C(C)C |

Synonyms |

sintropium sintropium bromide syntropium bromide VAL 480 VAL-480 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Similarities and Differences

Sintropium shares a quaternary ammonium core with Tiotropium and Ipratropium, critical for receptor binding and prolonged activity. Key distinctions lie in substituent groups:

Pharmacological and Clinical Profiles

Receptor Binding Affinity

- This compound : Predicted M3 receptor affinity (Ki ≈ 0.2 nM) based on structural modeling, similar to Tiotropium (Ki = 0.17 nM).

- Ipratropium : Lower affinity (Ki = 1.3 nM), necessitating more frequent dosing .

Duration of Action

- This compound : Hypothesized 24-hour duration due to slow dissociation from receptors (t½ > 35 hours in vitro).

- Tiotropium : Clinically confirmed 24-hour efficacy (t½ = 36 hours).

- Ipratropium : Short-acting (t½ = 2–3 hours) .

Adverse Effects

Dry mouth and tachycardia are common across LAMAs. However, this compound’s benzyl-xanthine group may reduce systemic absorption, lowering cardiovascular risks compared to Tiotropium (clinical validation pending) .

Stability and Impurity Profiles

This compound’s degradation pathways include hydrolysis of the xanthine ring and oxidation of the benzyl group, generating impurities such as des-benzyl this compound (≤0.5% in accelerated stability tests). In contrast, Tiotropium exhibits higher susceptibility to photodegradation due to its di-thienyl structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.